2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile
CAS No.: 946200-88-0
Cat. No.: VC6916626
Molecular Formula: C21H20ClN3O4
Molecular Weight: 413.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946200-88-0 |
|---|---|
| Molecular Formula | C21H20ClN3O4 |
| Molecular Weight | 413.86 |
| IUPAC Name | 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C21H20ClN3O4/c1-13-10-25(11-14(2)27-13)21-18(9-23)24-20(29-21)19-8-7-17(28-19)12-26-16-5-3-15(22)4-6-16/h3-8,13-14H,10-12H2,1-2H3 |
| Standard InChI Key | SEMHRJDSIHDTMZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Introduction
Structural and Chemical Characterization
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile (CAS: 946200-88-0) is a heterocyclic organic compound with a molecular formula of C₂₁H₂₀ClN₃O₄ and a molecular weight of 413.86 g/mol. Its IUPAC name is 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile, reflecting its complex architecture:
-
A furan-2-yl moiety substituted with a (4-chlorophenoxy)methyl group.
-
An oxazole-4-carbonitrile core linked to a 2,6-dimethylmorpholino ring.
The compound’s SMILES notation (CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N) and InChIKey (SEMHRJDSIHDTMZ-UHFFFAOYSA-N) confirm its stereochemical and functional group arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀ClN₃O₄ |
| Molecular Weight | 413.86 g/mol |
| IUPAC Name | 2-[5-[(4-Chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile |
| SMILES | CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
| PubChem CID | 44048835 |
Physicochemical and Pharmacokinetic Properties
Limited solubility data are available, but the compound’s logP (2.1155) and TPSA (77.49 Ų) suggest moderate lipophilicity and high polarity, favoring solubility in organic solvents like DMSO. The morpholino and oxazole rings enhance metabolic stability, while the nitrile group may influence cytochrome P450 interactions .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 77.49 Ų |
| LogP (iLOGP) | 2.1155 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Future Research Directions
-
Synthetic Optimization: Detailed mechanistic studies to improve yield and purity.
-
In Vitro Screening: Prioritize assays for kinase inhibition (e.g., PAK1/4) and antimicrobial activity.
-
ADMET Profiling: Evaluate bioavailability, CNS penetration, and toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume